molecular formula C8H5IN2O B1400356 4-Iodo-2,7-naphthyridin-1(2H)-one CAS No. 959558-50-0

4-Iodo-2,7-naphthyridin-1(2H)-one

Cat. No. B1400356
M. Wt: 272.04 g/mol
InChI Key: ZBDXNQRDQVRSPG-UHFFFAOYSA-N
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Description

4-Iodo-2,7-naphthyridin-1(2H)-one, also known as 4-iodo-2,7-naphthyridine (IN) is an organic compound belonging to the naphthyridine family. It is a colorless solid with a molecular weight of 243.07 g/mol. IN has a wide range of applications in organic synthesis and has been used in the synthesis of a variety of organic compounds such as heterocyclic compounds, fluorescent dyes, and pharmaceuticals.

Scientific Research Applications

Synthesis and Functionalization

  • 4-Iodo-2,7-naphthyridin-1(2H)-one is used as a starting material in the synthesis of various chemically functionalized naphthyridones. For example, Montoir et al. (2014) describe its use in Suzuki–Miyaura cross-coupling reactions to create highly functionalized 1,6-naphthyridones (Montoir, Duflos, Bazin, & Tonnerre, 2014).

Hydrogen Bonds and Tautomerism

  • Research by Alvarez-Rúa et al. (2004) on 2,7-disubstituted 1,8-naphthyridines, which are structurally related to 4-Iodo-2,7-naphthyridin-1(2H)-one, focuses on their ability to exhibit tautomerism and form multiple hydrogen bonds, indicating potential applications in the study of molecular interactions and structural chemistry (Alvarez-Rúa et al., 2004).

Catalysis and Nucleophilic Substitutions

  • Duvey et al. (2001) explored the reactivity of related benzo[c][2,7]naphthyridines, showing their potential in Pd(0) catalyzed coupling reactions and nucleophilic substitutions. This implies that 4-Iodo-2,7-naphthyridin-1(2H)-one could be a candidate for similar reactions (Duvey, Nivoliers, Rocca, Godard, Marsais, & Quéguiner, 2001).

Molecular Magnetism

  • The use of naphthyridine derivatives in molecular magnetism is demonstrated by Pedrini et al. (2018), who employed a naphthyridine derivative in the self-assembly of single-molecule magnets on surfaces, suggesting possible applications of 4-Iodo-2,7-naphthyridin-1(2H)-one in nanotechnology and materials science (Pedrini et al., 2018).

Fluorescent Sensing and Imaging

  • Khan et al. (2018) developed a novel pyrene-based fluorescent sensor using a structurally similar naphthyridine derivative for the detection of Ni2+ ions and live cell imaging, highlighting the potential of 4-Iodo-2,7-naphthyridin-1(2H)-one in the development of chemical sensors and bioimaging tools (Khan, Ramu, & Pitchumani, 2018).

Semiconductor Materials

  • Wang et al. (2012) synthesized a series of naphthyridine derivatives for use in organic semiconductor materials, indicating that 4-Iodo-2,7-naphthyridin-1(2H)-one could have applications in the development of opto-electrical devices and OLEDs (Wang, Chen, Liu, Wang, Chang, Zhu, & Li, 2012).

properties

IUPAC Name

4-iodo-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXNQRDQVRSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,7-naphthyridin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AN DICARBOXIMIDES, S SOLVATOCHROMISM - core.ac.uk
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 2 core.ac.uk
SC Ordonez-Rubiano, CA Maschinot… - Journal of Medicinal …, 2023 - ACS Publications
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromodomain-containing protein 7 (BRD7) is implicated in multiple malignancies; …
Number of citations: 3 pubs.acs.org
S Ordonez, C Maschinot, S Wang, S Sood, B Strohmier… - 2023 - chemrxiv.org
Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromo-domain-containing protein 7 (BRD7) has been implicated in multiple …
Number of citations: 2 chemrxiv.org
V Zoppi, SJ Hughes, C Maniaci, A Testa… - Journal of medicinal …, 2018 - ACS Publications
Developing PROTACs to redirect the ubiquitination activity of E3 ligases and potently degrade a target protein within cells can be a lengthy and unpredictable process, and it remains …
Number of citations: 246 pubs.acs.org
R Greiner - 2017 - edoc.ub.uni-muenchen.de
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 0 edoc.ub.uni-muenchen.de

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